molecular formula C12H15N3 B15207101 Pyrazole, 1-benzyl-4-(ethylamino)- CAS No. 28466-72-0

Pyrazole, 1-benzyl-4-(ethylamino)-

Cat. No.: B15207101
CAS No.: 28466-72-0
M. Wt: 201.27 g/mol
InChI Key: HBLPMHWSVITEOG-UHFFFAOYSA-N
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Description

Pyrazole, 1-benzyl-4-(ethylamino)-: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound features a benzyl group attached to the first nitrogen atom and an ethylamino group attached to the fourth carbon atom. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazole, 1-benzyl-4-(ethylamino)- typically involves the reaction of hydrazine derivatives with acetylenic ketones. One common method is the cyclization of hydrazones with nitroolefins, which allows for the regioselective formation of substituted pyrazoles . The reaction conditions often include the use of acidic or basic media to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazole derivatives, including Pyrazole, 1-benzyl-4-(ethylamino)- , often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrazole, 1-benzyl-4-(ethylamino)-: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazolines .

Mechanism of Action

The mechanism of action of Pyrazole, 1-benzyl-4-(ethylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Pyrazole, 1-benzyl-4-(ethylamino)-: can be compared with other similar compounds, such as:

The uniqueness of Pyrazole, 1-benzyl-4-(ethylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .

Properties

CAS No.

28466-72-0

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-benzyl-N-ethylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-2-13-12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10,13H,2,9H2,1H3

InChI Key

HBLPMHWSVITEOG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CN(N=C1)CC2=CC=CC=C2

Origin of Product

United States

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